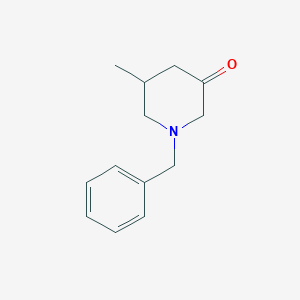

1-Benzyl-5-methylpiperidin-3-one

Description

The exact mass of the compound 1-Benzyl-5-methylpiperidin-3-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Benzyl-5-methylpiperidin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-methylpiperidin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-5-methylpiperidin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQHLLGBMPQNQLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801276078 | |

| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290047-51-6 | |

| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1290047-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-(phenylmethyl)-3-piperidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801276078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-5-methylpiperidin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Strategic Utilization of 1-Benzyl-5-methylpiperidin-3-one

CAS Number: 1290047-51-6 Formula: C₁₃H₁₇NO Molecular Weight: 203.28 g/mol Class: Functionalized Piperidinone Heterocycle[1][2][3]

Executive Summary & Research Significance

1-Benzyl-5-methylpiperidin-3-one represents a critical "chiral pool" scaffold in modern medicinal chemistry. While structurally isomeric to the widely recognized Tofacitinib intermediate (1-benzyl-4-methylpiperidin-3-one), the 5-methyl variant offers a distinct topological vector for structure-activity relationship (SAR) exploration.

Its primary value lies in Scaffold Hopping and Conformational Control .[4] By shifting the methyl substituent to the C5 position, medicinal chemists can alter the puckering of the piperidine ring, potentially optimizing binding affinity in kinase inhibitors (e.g., JAK1/3) or G-protein coupled receptor (GPCR) ligands while modulating metabolic stability by blocking specific oxidation sites.[4]

This guide details the physicochemical profile, validated synthetic pathways, and downstream applications of this versatile building block.[4]

Physicochemical Profile

The following data aggregates experimental and high-confidence predicted values necessary for handling and process development.

| Property | Value | Context |

| Appearance | Pale yellow to orange oil | Oxidatively unstable; store under inert gas. |

| Boiling Point | 302.9 ± 35.0 °C (760 mmHg) | Requires high-vacuum distillation for purification. |

| Density | 1.057 ± 0.06 g/cm³ | Denser than water; facilitates organic layer separation. |

| pKa (Conjugate Acid) | ~8.5 (Predicted) | Basic nitrogen; forms stable salts (HCl, Oxalate).[4] |

| Solubility | DCM, THF, Toluene, EtOAc | Low solubility in water; extractable at pH > 10.[4] |

| Chirality | Racemic (1:1 mixture of R and S at C5) | Requires chiral resolution or asymmetric synthesis for enantiopure applications.[4] |

Synthetic Architecture: The "Double-Michael" Strategy

The most robust route to accessing the 5-methyl-3-one scaffold involves a Dieckmann Condensation strategy. This protocol ensures regiochemical control, placing the ketone at C3 and the methyl group at C5.[4]

Retrosynthetic Logic[4][5]

-

Precursor: Ethyl 1-benzyl-5-methyl-3-oxopiperidine-4-carboxylate.

-

Acyclic Intermediate: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.

-

Starting Materials: Benzylamine, Ethyl Crotonate, Ethyl Acrylate.[4]

Step-by-Step Protocol

Step 1: Sequential Michael Addition (The Acyclic Assembly)

-

Reagents: Benzylamine (1.0 eq), Ethyl Crotonate (1.1 eq), Ethyl Acrylate (1.1 eq), Ethanol (Solvent).[4]

-

Mechanism: Benzylamine undergoes conjugate addition to ethyl crotonate (introducing the methyl group), followed by a second conjugate addition to ethyl acrylate.[4]

-

Procedure:

-

Reflux benzylamine and ethyl crotonate in ethanol for 16 hours.

-

Add ethyl acrylate to the crude secondary amine and reflux for an additional 24 hours.

-

Concentrate to yield the crude diester: Ethyl 3-(benzyl(3-ethoxy-3-oxopropyl)amino)butanoate.

-

Step 2: Dieckmann Cyclization

-

Reagents: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu), Toluene or THF.[4]

-

Critical Control: Temperature control (0°C to RT) is vital to minimize polymerization.[4]

-

Procedure:

-

Suspend NaOEt (1.5 eq) in anhydrous toluene.

-

Add the crude diester dropwise at 0°C.

-

Stir at room temperature for 4–6 hours. The solution will thicken as the enolate forms.[4]

-

Quench with glacial acetic acid/ice water.

-

Extract with ethyl acetate to isolate the beta-keto ester intermediate.

-

Step 3: Decarboxylation (Krapcho Conditions)

-

Reagents: NaCl, DMSO, Water (trace).[4]

-

Procedure:

Visualization: Synthetic Workflow & Reactivity

The following diagram illustrates the synthesis and the divergent reactivity of the scaffold.

Caption: Synthesis of 1-Benzyl-5-methylpiperidin-3-one and its divergent application in generating functionalized piperidine scaffolds.

Applications in Drug Discovery[4][8]

Kinase Inhibitor Design (JAK Pathway)

The 4-methyl isomer is a known intermediate for Tofacitinib (JAK1/3 inhibitor).[4] The 5-methyl isomer (CAS 1290047-51-6) is utilized to probe the steric tolerance of the ATP-binding pocket.

-

Hypothesis: Moving the methyl group to C5 alters the ring conformation (chair vs. twist-boat), potentially avoiding steric clashes with the "gatekeeper" residues in certain kinase mutations.[4]

-

Protocol: Reductive amination with N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine yields the regioisomeric analog of Tofacitinib.

Stereoselective Reduction

The C5-methyl group exerts 1,3-diaxial strain or steric bias during the reduction of the C3-ketone.

-

Reagent: L-Selectride (bulky hydride).

-

Outcome: Favors the formation of the cis-alcohol (3S,5R relative stereochemistry) due to hydride attack from the less hindered equatorial face, away from the C5-methyl group.[4]

-

Reagent: NaBH₄ (small hydride).[4]

-

Outcome: Mixtures of cis and trans isomers, separable by column chromatography.[4]

Debenzylation

For final drug candidates, the benzyl group is removed to unveil the secondary amine.[4]

-

Conditions: H₂ (50 psi), Pd(OH)₂/C (Pearlman's Catalyst), MeOH/Acetic Acid.

-

Note: Standard Pd/C may be slow due to steric hindrance from the methyl group; Pearlman's catalyst is preferred for difficult debenzylations.[4]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[4]

-

Storage: The ketone is prone to oxidation (forming lactams) and aldol condensation upon prolonged exposure to air/moisture.[4] Store at -20°C under Argon.

-

Spill Response: Absorb with sand/vermiculite.[4] Do not use water (immiscible).[4]

References

-

BenchChem. (n.d.).[4] 1-Benzyl-5-methylpiperidin-3-one Product Analysis. Retrieved from [4]

-

ChemicalBook. (2025).[4][7] 1-Benzyl-5-methylpiperidin-3-one Properties and Suppliers. Retrieved from [4]

-

Pfizer Inc. (2010).[4] Process for the preparation of pyrrolo[2,3-d]pyrimidine derivatives (Tofacitinib Analogs). Patent WO2010123919.[4] (Provides context on the 4-methyl isomer chemistry which is homologous to the 5-methyl variant).

-

Organic Syntheses. (n.d.). General methods for Dieckmann Cyclization of amino-diesters. (Foundational chemistry applied to CAS 1290047-51-6).[3]

Sources

- 1. aablocks.com [aablocks.com]

- 2. EnamineStore [enaminestore.com]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS [chemicalbook.com]

- 6. PubChemLite - 1-benzyl-5-methylpiperidin-3-one (C13H17NO) [pubchemlite.lcsb.uni.lu]

- 7. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]

An In-depth Technical Guide to 1-Benzyl-5-methylpiperidin-3-one: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Piperidinone Scaffold

Piperidinone heterocycles are a foundational structural motif in a vast array of natural products and synthetic compounds of medicinal importance.[1] The inherent functionalities of the piperidinone ring—a basic nitrogen atom and a ketone group—provide a versatile platform for a variety of chemical transformations, including nucleophilic additions and condensation reactions.[1] This dual reactivity makes them invaluable intermediates for constructing more complex molecular architectures, particularly in the development of novel therapeutics.[1]

1-Benzyl-5-methylpiperidin-3-one is a specific derivative within this important class of compounds. It is primarily utilized as a specialized building block in organic synthesis for research and development purposes.[1] The benzyl group often serves as a protecting group for the piperidine nitrogen, which can be selectively removed to allow for further functionalization.[1] The presence of a methyl group and a ketone at specific positions offers additional sites for stereospecific modifications, making it a valuable precursor for creating diverse and complex molecules with potential biological activity.[1]

Physicochemical Properties of 1-Benzyl-5-methylpiperidin-3-one

A precise understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and analysis. The key identifiers for 1-Benzyl-5-methylpiperidin-3-one are its molecular formula and molecular weight.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | PubChem[2] |

| Molecular Weight | 203.28 g/mol | Benchchem[1] |

| Monoisotopic Mass | 203.13101 Da | PubChem[2] |

The molecular formula, C₁₃H₁₇NO, indicates the elemental composition of the molecule, which consists of 13 carbon atoms, 17 hydrogen atoms, one nitrogen atom, and one oxygen atom. The molecular weight is the sum of the atomic weights of all atoms in the molecule.

Synthetic Approach: Reductive Amination for Piperidinone Synthesis

A common and effective method for the synthesis of substituted piperidinones involves a multi-step process culminating in a reductive amination reaction. The following is a representative, field-proven protocol for the synthesis of a related compound, 1-benzyl-4-methylpiperidin-3-one, which illustrates the key chemical transformations that can be adapted for the synthesis of 1-Benzyl-5-methylpiperidin-3-one.

Experimental Protocol: Synthesis of a Substituted Piperidinone

-

Deprotection: An appropriate N-protected piperidinone precursor is subjected to acidic conditions to remove the protecting group, yielding the corresponding piperidin-3-one.

-

Benzylation: The resulting secondary amine is then benzylated. This is typically achieved by reacting the piperidin-3-one with benzyl bromide in the presence of a suitable base to neutralize the hydrobromic acid formed during the reaction.

-

Reductive Amination: The final step involves the reductive amination of the benzylated piperidinone with an appropriate amine (e.g., methylamine) and a reducing agent such as sodium triacetoxyborohydride.[3] This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced to the final amine product.

The choice of sodium triacetoxyborohydride as the reducing agent is strategic; it is a mild and selective reagent that is particularly effective for reductive aminations.[3]

Sources

An In-Depth Technical Guide to 1-Benzyl-5-methylpiperidin-3-one: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-Benzyl-5-methylpiperidin-3-one, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, synthesis, reactivity, and potential applications as a versatile building block.

Introduction: The Significance of the Piperidinone Scaffold

The piperidinone heterocyclic framework is a prevalent motif in a multitude of natural products and synthetic compounds with diverse biological activities.[1] The presence of a six-membered ring containing a nitrogen atom and a ketone functionality imparts a unique reactivity profile, making piperidinones valuable intermediates for the construction of more complex molecular architectures.[1] The nitrogen atom provides basicity, while the ketone offers a site for various nucleophilic addition and condensation reactions.[1] This dual functionality establishes piperidinones as crucial platforms for developing functionalized piperidine systems with substantial potential in medicinal chemistry.[1]

1-Benzyl-5-methylpiperidin-3-one, specifically, is a derivative within this important class of compounds. Its structure is characterized by a piperidin-3-one core, a benzyl group attached to the nitrogen atom, and a methyl group at the 5-position of the ring. It is primarily utilized as a chemical entity for research purposes and as a specialized building block in organic synthesis.[1]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of 1-Benzyl-5-methylpiperidin-3-one are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | PubChem |

| Molecular Weight | 203.28 g/mol | [1] |

| CAS Number | 1290047-51-6 | [1] |

| Appearance | Not specified (likely an oil or low-melting solid) | Inferred |

| SMILES | CC1CC(=O)CN(C1)CC2=CC=CC=C2 | PubChem |

| InChI | InChI=1S/C13H17NO/c1-11-7-13(15)10-14(8-11)9-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | PubChem |

| InChIKey | LQHLLGBMPQNQLJ-UHFFFAOYSA-N | [1] |

Synthesis of 1-Benzyl-5-methylpiperidin-3-one

The synthesis of 1-Benzyl-5-methylpiperidin-3-one can be conceptually approached through several established organic chemistry transformations. A plausible and efficient method involves a multi-step sequence starting from readily available precursors, culminating in a Dieckmann cyclization to form the piperidinone ring.[2][3][4]

Proposed Synthetic Pathway

A logical synthetic route involves the initial N-alkylation of an amino ester, followed by a second N-alkylation and subsequent intramolecular condensation.

Caption: Proposed synthetic workflow for 1-Benzyl-5-methylpiperidin-3-one.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, hypothetical procedure based on established methodologies for similar compounds. Researchers should optimize these conditions for their specific laboratory setup.

Step 1: Synthesis of Ethyl 3-(benzylamino)butanoate

-

To a solution of ethyl 3-aminobutanoate (1 equivalent) in acetonitrile, add potassium carbonate (2 equivalents).

-

To this suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield ethyl 3-(benzylamino)butanoate.

Step 2: Synthesis of N-benzyl-N-(3-ethoxycarbonyl-1-methylpropyl)glycine ethyl ester

-

To a solution of ethyl 3-(benzylamino)butanoate (1 equivalent) in a suitable solvent such as ethanol, add ethyl acrylate (1.2 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure to yield the crude diester. This intermediate is often used in the next step without further purification.

Step 3 & 4: Dieckmann Cyclization, Hydrolysis, and Decarboxylation

-

Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol under an inert atmosphere.

-

To this solution, add the crude diester from the previous step dropwise at a temperature that maintains a gentle reflux.

-

After the addition is complete, continue to heat the mixture at reflux for several hours until the cyclization is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and then acidify with aqueous hydrochloric acid.

-

Heat the acidified mixture to reflux to effect hydrolysis and decarboxylation.

-

After cooling, neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford 1-Benzyl-5-methylpiperidin-3-one.

Chemical Reactivity and Synthetic Utility

1-Benzyl-5-methylpiperidin-3-one is a versatile synthetic intermediate due to the presence of three key reactive sites: the ketone carbonyl group, the tertiary amine, and the N-benzyl group.

Caption: Key chemical transformations of 1-Benzyl-5-methylpiperidin-3-one.

Reactivity of the Ketone

The ketone functionality at the 3-position is a primary site for chemical transformations. It can undergo reduction to the corresponding alcohol, 1-benzyl-5-methylpiperidin-3-ol, using various reducing agents.[1]

-

Hydride Reduction: Mild reducing agents like sodium borohydride (NaBH₄) in protic solvents (e.g., methanol or ethanol) are effective for this transformation.[1] Stronger reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, but require anhydrous aprotic solvents like diethyl ether or THF.[1]

Reactivity of the N-Benzyl Group

The N-benzyl group serves as a common protecting group for the piperidine nitrogen.[1] It is relatively stable under many reaction conditions but can be readily removed when desired.

-

Debenzylation: The most common method for removing the benzyl group is through catalytic hydrogenation.[1] This process, known as debenzylation, involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This cleavage of the benzylic C-N bond yields 5-methylpiperidin-3-one and toluene.[1] The resulting secondary amine can then be further functionalized.

Spectroscopic Characterization

The structural elucidation of 1-Benzyl-5-methylpiperidin-3-one relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and providing structural information through fragmentation analysis.

-

Expected Fragmentation Pattern: In the mass spectrum of 1-Benzyl-5-methylpiperidin-3-one, a prominent fragment ion is expected at a mass-to-charge ratio (m/z) of 91. This corresponds to the highly stable tropylium ion (C₇H₇⁺), which is formed by the cleavage of the benzyl group.[6] Other significant fragments would arise from the cleavage of the piperidine ring itself. The fragmentation of piperidine derivatives is often initiated by the ionization of the nitrogen atom, leading to alpha-cleavage.[7]

Applications in Drug Discovery and Medicinal Chemistry

The N-benzyl piperidine motif is a frequently employed structural element in drug discovery due to its structural flexibility and three-dimensional nature. This moiety can engage in crucial cation-π interactions with target proteins and provides a scaffold for optimizing stereochemistry to enhance potency and reduce toxicity.

Substituted piperidin-3-one derivatives have shown a wide range of biological activities, including potential use in the treatment of various diseases. The ability to functionalize the piperidinone ring at multiple positions makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The introduction of chirality in the piperidine ring can significantly impact biological activity and selectivity.

Safety and Handling

For research use only. Not for human or veterinary use.[1] As with all chemical reagents, 1-Benzyl-5-methylpiperidin-3-one should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.

Conclusion

1-Benzyl-5-methylpiperidin-3-one is a valuable heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined structure and multiple reactive sites allow for a wide range of chemical transformations, making it an ideal starting material for the synthesis of more complex and potentially bioactive molecules. The synthetic strategies and reactivity patterns discussed in this guide provide a solid foundation for researchers looking to utilize this compound in their scientific endeavors. Further exploration of its applications in the development of novel therapeutic agents is a promising area of research.

References

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved March 7, 2026, from [Link]

-

Fiveable. (2026, March 2). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Retrieved March 7, 2026, from [Link]

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

-

Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118. [Link]

-

Royal Society of Chemistry. (2011). Supporting Information for - The Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

YouTube. (2019, January 14). Dieckmann condensation. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (n.d.). Dieckmann condensation. Retrieved March 7, 2026, from [Link]

Sources

- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. m.youtube.com [m.youtube.com]

- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 5. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-Benzyl-5-methylpiperidin-3-one SMILES string and InChIKey

An In-Depth Technical Guide to 1-Benzyl-5-methylpiperidin-3-one: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-Benzyl-5-methylpiperidin-3-one, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will explore its fundamental chemical identifiers, physicochemical properties, and detailed reactivity profile, including transformations of the ketone functionality and the N-benzyl group. Furthermore, this document elucidates its role as a versatile synthetic building block in the context of drug discovery, leveraging the privileged N-benzyl piperidine scaffold. Methodologies for key chemical transformations and analytical characterization are presented to provide a practical resource for researchers, scientists, and drug development professionals.

Core Chemical Identifiers and Properties

1-Benzyl-5-methylpiperidin-3-one is a derivative of piperidinone, a class of six-membered heterocyclic compounds containing a nitrogen atom and a ketone group.[1] Its structure is defined by a piperidin-3-one core, an N-benzyl substituent, and a methyl group at the 5-position. These features make it a valuable intermediate for creating more complex molecular architectures.[1]

The canonical chemical identifiers for this compound are essential for database searches, procurement, and regulatory documentation.

-

SMILES (Simplified Molecular-Input Line-Entry System) String: CC1CC(=O)CN(C1)CC2=CC=CC=C2[2]

-

InChIKey (International Chemical Identifier Key): LQHLLGBMPQNQLJ-UHFFFAOYSA-N[1][2]

A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | [2] |

| Molecular Weight | 203.28 g/mol | [1] |

| Monoisotopic Mass | 203.13101 Da | [2] |

| CAS Number | 1290047-51-6 | [1] |

| XlogP (Predicted) | 2.1 | [2] |

Chemical Reactivity and Synthetic Utility

The unique reactivity of 1-Benzyl-5-methylpiperidin-3-one stems from the interplay between the piperidinone core and the N-benzyl group. This dual functionality provides multiple avenues for chemical modification.[1]

Reactions at the Ketone Functionality

The carbonyl group at the C-3 position is a primary site for chemical transformations, most notably nucleophilic addition reactions.

The reduction of the ketone is a critical transformation that yields the corresponding secondary alcohol, creating a new chiral center at the C-3 position. This reaction can lead to the formation of diastereomeric products (cis and trans isomers), making the choice of reducing agent and conditions crucial for stereochemical control.[1]

-

Hydride Reagents: Agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective. NaBH₄ is a mild and selective reagent, typically used in protic solvents like methanol or ethanol, which will reduce the ketone without affecting other sensitive functional groups.[1] LiAlH₄ is a much more potent reducing agent requiring anhydrous aprotic solvents (e.g., THF, diethyl ether) and will reduce a wider range of functional groups.[1]

The general workflow for this reduction is illustrated below.

Caption: Workflow for the hydride reduction of the ketone.

Reactivity of the N-Benzyl Group

The N-benzyl group is not merely a passive substituent; it serves as a crucial protecting group for the piperidine nitrogen and offers a site for chemical modification.

The most common and synthetically valuable reaction involving the benzyl group is its removal via catalytic hydrogenation. This process, known as debenzylation, cleaves the benzylic C-N bond to unmask the secondary amine, yielding 5-methylpiperidin-3-one.[1] This is a cornerstone strategy in multi-step syntheses, as the liberated secondary amine can then be subjected to a wide range of functionalization reactions.

Caption: N-Debenzylation via catalytic hydrogenation.

Application in Medicinal Chemistry and Drug Discovery

The piperidine ring is a "privileged structure" in drug design, appearing in numerous approved pharmaceutical agents.[1] Consequently, 1-Benzyl-5-methylpiperidin-3-one is a highly relevant building block for the synthesis of novel, biologically active molecules.[1]

The N-benzyl piperidine (N-BP) motif is particularly valued by medicinal chemists as a tool to modulate both the efficacy and physicochemical properties of drug candidates.[3] It can engage in crucial cation-π interactions with target proteins and provides a three-dimensional framework for optimizing stereochemistry to enhance potency and reduce toxicity.[3] For example, the closely related scaffold, 1-Benzyl-4-piperidone, is a key intermediate in the synthesis of potent menin inhibitors, which are being developed as therapeutics for acute leukemia.[4] Derivatives of benzylpiperidine are also being explored as inhibitors for targets in neurodegenerative diseases like Alzheimer's and as modulators of the endocannabinoid system.[5][6]

The general workflow for utilizing this compound in a drug discovery program is outlined below.

Caption: Role as a scaffold in a drug discovery workflow.

Analytical Characterization

Precise analytical characterization is paramount for confirming the identity and purity of 1-Benzyl-5-methylpiperidin-3-one.

Mass Spectrometry

Mass spectrometry is a key technique for confirming the molecular weight and structure. A prominent fragmentation pathway involves the cleavage of the benzyl group, which is expected to produce a stable tropylium ion (C₇H₇⁺) at an m/z of 91.[1] Other significant fragments arise from the cleavage of the piperidine ring itself.[1] Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, are valuable for advanced analytical techniques like ion mobility-mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.13829 | 146.1 |

| [M+Na]⁺ | 226.12023 | 152.2 |

| [M-H]⁻ | 202.12373 | 150.8 |

| [M+NH₄]⁺ | 221.16483 | 163.7 |

| [M]⁺ | 203.13046 | 142.5 |

| Data sourced from PubChemLite.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: Would show characteristic signals for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons on the piperidine ring, and the methyl group singlet.

-

¹³C NMR: Would confirm the presence of the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the piperidine ring and methyl group.

-

2D NMR (e.g., NOESY): For stereochemical analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. It can reveal through-space correlations between protons, which is critical for determining the relative stereochemistry of the methyl group and protons on the piperidine ring, especially in reaction products like the corresponding alcohol.[1]

Experimental Protocol: Reduction of 1-Benzyl-5-methylpiperidin-3-one

The following protocol is a representative procedure for the reduction of the ketone functionality using sodium borohydride.

Objective: To synthesize 1-benzyl-5-methylpiperidin-3-ol.

Materials:

-

1-Benzyl-5-methylpiperidin-3-one (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol (MeOH)

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Dissolution: Dissolve 1-Benzyl-5-methylpiperidin-3-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

-

Reaction: Continue stirring the reaction mixture in the ice bath for 1 hour, then remove the ice bath and allow the reaction to proceed at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by adding deionized water to decompose the excess NaBH₄.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter to remove the drying agent, and wash the solid with a small amount of fresh ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1-benzyl-5-methylpiperidin-3-ol as a mixture of diastereomers.

-

Purification: If necessary, the crude product can be purified by silica gel column chromatography to separate the diastereomers and remove impurities.

References

-

1-benzyl-5-methylpiperidin-3-one (C13H17NO) - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

-

1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

1-BENZYLPIPERIDIN-3-ONE | CAS 40114-49-6 - Matrix Fine Chemicals. (n.d.). Retrieved March 7, 2026, from [Link]

- AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE - Google Patents. (n.d.).

-

1-Benzyl-4-methylpiperidin-3-ol | C13H19NO | CID 21955384 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

- CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents. (n.d.).

-

N-Benzyl piperidine Fragment in Drug Discovery - PubMed. (2024). Retrieved March 7, 2026, from [Link]

-

Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa - UNIPI. (2023). Retrieved March 7, 2026, from [Link]

-

Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025). Retrieved March 7, 2026, from [Link]

Sources

- 1. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]

- 2. PubChemLite - 1-benzyl-5-methylpiperidin-3-one (C13H17NO) [pubchemlite.lcsb.uni.lu]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

difference between 1-benzyl-5-methylpiperidin-3-one and 4-methyl isomer

Part 1: Executive Summary

This technical guide provides a rigorous differentiation between 1-benzyl-5-methylpiperidin-3-one and its regioisomer, 1-benzyl-4-methylpiperidin-3-one .[1] While these molecules share an identical molecular formula (

-

The 4-Methyl Isomer is a critical, high-volume intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Tofacitinib).[1][2] Its methyl group is

-positioned to the ketone, influencing enolization thermodynamics and stereochemical control during reduction.[1][2] -

The 5-Methyl Isomer is a specialized building block often utilized in the development of chemokine receptor antagonists (e.g., CCR5/CCR2).[2] Its methyl group is

-positioned to the ketone, leaving both

Part 2: Structural & Stereochemical Analysis

Nomenclature and Connectivity

The piperidine ring is numbered starting from the nitrogen (N=1).[2] The ketone functionality defines position 3.[1][2]

| Feature | 1-Benzyl-4-methylpiperidin-3-one | 1-Benzyl-5-methylpiperidin-3-one |

| Methyl Position | C4 ( | C5 ( |

| C2 (2H) and C4 (1H) | C2 (2H) and C4 (2H) | |

| Chirality | 1 Chiral Center (C4) in ketone form | 1 Chiral Center (C5) in ketone form |

| Enolization | Kinetic enolate forms at C2; Thermodynamic at C4 | Enolization possible at C2 or C4 (both methylenes) |

Conformational Equilibrium

The piperidinone ring exists in a dynamic equilibrium between chair and twist-boat conformers.[1] The benzyl group on the nitrogen typically adopts an equatorial orientation to minimize 1,3-diaxial interactions.[1][2]

-

4-Methyl Isomer: The methyl group at C4 prefers the equatorial position.[1] However, the adjacent carbonyl (sp2 hybridized) flattens the ring, reducing 1,3-diaxial strain compared to a saturated piperidine.[2]

-

5-Methyl Isomer: The methyl group at C5 also prefers equatorial orientation.[1] Crucially, the absence of a substituent at C4 allows for unhindered nucleophilic attack at the carbonyl carbon.[2]

Part 3: Synthetic Pathways

The synthesis of these isomers requires distinct strategies to ensure regioselectivity.

Synthesis of 1-Benzyl-4-methylpiperidin-3-one

This isomer is typically accessed via the oxidation of the corresponding piperidinol or through Dieckmann cyclization strategies targeting the 4-substituted product.[1]

Protocol A: Oxidation Route (High Purity)

-

Precursor: 1-Benzyl-4-methylpiperidin-3-ol (obtained via hydroboration-oxidation of 1-benzyl-4-methyl-1,2,3,6-tetrahydropyridine).[1]

-

Oxidation: Swern oxidation or

complex is preferred over Jones reagent to avoid acid-catalyzed racemization or decomposition.[1][2] -

Reaction:

Protocol B: Dieckmann Cyclization

-

Substrate: Ethyl

-benzyl- -

Reagent: Sodium ethoxide (

) in toluene.[1][2] -

Mechanism: Intramolecular Claisen condensation followed by decarboxylation.[1]

Synthesis of 1-Benzyl-5-methylpiperidin-3-one

The 5-methyl isomer requires a precursor that places the methyl group beta to the final ketone location.[1]

Protocol: Reduction-Oxidation Sequence

-

Starting Material: 5-Methyl-3-pyridinol.[1]

-

Quaternization: React with Benzyl bromide (

) in acetone to form the pyridinium salt. -

Reduction: Partial reduction using Sodium Borohydride (

) in methanol yields 1-benzyl-5-methyl-1,2,3,6-tetrahydropyridine (or the piperidinol depending on conditions).[1] -

Oxidation: If the alcohol is obtained, oxidize using TPAP/NMO (Tetrapropylammonium perruthenate) to afford the ketone.[2]

Figure 1: Comparative synthetic workflows for regioisomeric piperidin-3-ones.

Part 4: Spectroscopic Differentiation

Distinguishing these isomers requires careful analysis of NMR coupling constants and chemical shifts.[1][2]

Proton NMR ( NMR)

| Signal Region | 4-Methyl Isomer | 5-Methyl Isomer |

| Methyl Group | Doublet ( | Doublet ( |

| AB quartet (diastereotopic) or singlet if rapid flipping.[1][2] | AB quartet.[1] | |

| One proton (H4). Appears as a multiplet (dq or similar) due to coupling with Me and H5.[1][2] | Two protons (H4). Appears as an ABX or AB system adjacent to the carbonyl.[1][2] | |

| Key Diagnostic | Integration of | Integration of |

Carbon NMR ( NMR)

-

4-Methyl: The carbonyl carbon (C3) will show a specific

-effect shift from the C4-methyl.[1] The C4 signal will be a methine (CH).[2] -

5-Methyl: The carbonyl carbon (C3) has two methylene neighbors (C2 and C4).[1][2] The C4 signal will be a methylene (

).[2] DEPT-135 is the definitive test: C4 is inverted (negative) in the 5-methyl isomer, but upright (positive) in the 4-methyl isomer.[1]

Part 5: Reactivity & Applications

Reactivity Profile

The position of the methyl group dictates the steric and electronic environment of the ketone.[2]

-

Enolization & Alkylation:

-

Reductive Amination (Drug Synthesis):

-

4-Methyl: Reacts with methylamine and reducing agents (

) to form (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine .[1] The C4-methyl directs the hydride attack to the less hindered face, favoring the cis-isomer.[1] -

5-Methyl: Reduction creates a new chiral center at C3.[1][3] The influence of the C5-methyl is more remote, potentially leading to lower diastereoselectivity compared to the 4-methyl isomer.[1]

-

Pharmaceutical Applications

-

4-Methyl Isomer (JAK Inhibitor Precursor):

-

This isomer is a direct intermediate for Tofacitinib and related JAK3 inhibitors.[1] The specific stereochemistry (3R,4R) is essential for binding affinity in the ATP-binding pocket of the kinase.[2]

-

Mechanism: The piperidine ring acts as a scaffold to orient the pyrrolo[2,3-d]pyrimidine headgroup.[1][2]

-

-

5-Methyl Isomer (Chemokine Antagonists):

Figure 2: Role of the 4-methyl isomer in the synthesis of JAK inhibitors and subsequent biological pathway interruption.[1][2]

Part 6: References

-

ChemicalBook. (2025).[1][2][4] 1-Benzyl-4-methylpiperidin-3-one Synthesis and Properties. Retrieved from [1][2]

-

PubChem. (2025).[1][2][5] Compound Summary: 1-Benzyl-4-methylpiperidin-3-one.[1][6][5][7] National Library of Medicine.[1][2] Retrieved from [1][2]

-

BenchChem. (2025).[1][2] 1-Benzyl-5-methylpiperidin-3-one: Reactivity and Applications. Retrieved from [1][2]

-

Google Patents. (2017).[1][2] Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. US Patent Application 20170240510A1.[1] Retrieved from

-

Royal Society of Chemistry. (2025).[1][2] Piperidinone Derivatives and NMR Data. Retrieved from [1][2]

Sources

- 1. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]

- 4. 1-benzyl-4-methylpiperidin-3-one | 32018-96-5 [chemicalbook.com]

- 5. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 32018-96-5|1-Benzyl-4-methylpiperidin-3-one|BLD Pharm [bldpharm.com]

- 7. nicebiochem.com [nicebiochem.com]

An In-depth Technical Guide to the Physical Properties of 1-Benzyl-5-methylpiperidin-3-one: Free Base vs. Hydrochloride Salt

Abstract

This technical guide provides a comprehensive analysis of the core physical properties of 1-Benzyl-5-methylpiperidin-3-one, comparing its free base form to its hydrochloride salt. This document is intended for researchers, scientists, and professionals in drug development who utilize piperidine scaffolds in medicinal chemistry and materials science. We will explore the fundamental principles that govern the differences in these properties, provide detailed experimental protocols for their characterization, and present comparative data to inform formulation and development strategies. While experimental data for the title compound is limited, this guide will leverage data from the closely related analog, 1-Benzyl-3-piperidone, to illustrate key concepts.

Introduction: The Significance of Form Selection in Drug Development

The N-benzyl piperidine motif is a versatile scaffold in medicinal chemistry, valued for its structural flexibility and ability to be fine-tuned for both efficacy and desirable physicochemical properties. The choice between utilizing a free base or a salt form of an active pharmaceutical ingredient (API) is a critical decision in the drug development pipeline. This choice profoundly impacts a compound's solubility, stability, bioavailability, and manufacturability. The hydrochloride salt is a common choice for basic compounds like 1-Benzyl-5-methylpiperidin-3-one, as it can significantly enhance aqueous solubility and stability.[1] This guide will delve into the scientific rationale behind these differences, providing a practical framework for understanding and characterizing these two forms.

Molecular Structure and its Influence on Physical Properties

The conversion of the tertiary amine in 1-Benzyl-5-methylpiperidin-3-one to its hydrochloride salt introduces a positive charge on the nitrogen atom and a chloride counter-ion. This seemingly simple modification has a profound impact on the intermolecular forces governing the physical properties of the compound.

-

1-Benzyl-5-methylpiperidin-3-one (Free Base): In its free base form, the molecule is neutral. The dominant intermolecular forces are van der Waals interactions and dipole-dipole interactions arising from the polar ketone group. The nitrogen atom can act as a hydrogen bond acceptor.

-

1-Benzyl-5-methylpiperidin-3-one Hydrochloride (Salt): The formation of the hydrochloride salt introduces strong ionic interactions (ion-ion and ion-dipole) between the protonated piperidinium cation and the chloride anion. These ionic forces are significantly stronger than the intermolecular forces present in the free base, leading to a more ordered and stable crystal lattice.

Comparative Analysis of Physical Properties

While specific experimental data for 1-Benzyl-5-methylpiperidin-3-one is not extensively available in the public domain, we can infer its properties and draw comparisons based on its structural analogs and fundamental chemical principles. For quantitative comparison, data for the closely related 1-Benzyl-3-piperidone and its hydrochloride salt will be utilized.

| Property | 1-Benzyl-5-methylpiperidin-3-one (Free Base) | 1-Benzyl-5-methylpiperidin-3-one Hydrochloride | Rationale for Difference |

| Molecular Formula | C₁₃H₁₇NO[2] | C₁₃H₁₈ClNO | Addition of HCl. |

| Molecular Weight | 203.28 g/mol [2] | 239.74 g/mol | Addition of HCl (36.46 g/mol ). |

| Melting Point | Likely a low-melting solid or oil | Expected to be a high-melting crystalline solid. (Analog: 1-Benzyl-3-piperidone HCl: 168-170 °C)[3] | Stronger ionic forces in the salt require more energy to break the crystal lattice. |

| Boiling Point | Lower boiling point (Analog: 1-Benzyl-3-piperidone HCl: 91°C @ 0.02 mmHg)[3] | Higher boiling point; likely decomposes before boiling at atmospheric pressure. (Analog: 1-Benzyl-3-piperidone HCl: 294 °C)[4] | Stronger intermolecular forces in the salt increase the energy required for vaporization. |

| Aqueous Solubility | Low | High | The ionic nature of the salt allows for favorable interactions with polar water molecules, leading to greater solvation.[5] |

| pKa (of the conjugate acid) | Predicted to be in the range of 8-9 for similar N-benzylpiperidines. | The pKa is an intrinsic property of the protonated amine and is the same for both forms. | The pKa determines the pH at which the free base and salt forms are in equilibrium. |

| Appearance | Likely a pale yellow oil or solid. | Typically a white to off-white crystalline solid. (Analog: 1-Benzyl-3-piperidone HCl: Cream to pale brown powder)[3] | The ordered crystal lattice of the salt often results in a crystalline solid appearance. |

Spectroscopic Characterization: Identifying the Free Base and Hydrochloride Salt

Spectroscopic techniques are indispensable for confirming the identity and form of a compound. Here, we detail the expected spectral differences between the free base and hydrochloride salt of 1-Benzyl-5-methylpiperidin-3-one.

Infrared (IR) Spectroscopy

The most significant difference in the IR spectra of the free base and its hydrochloride salt is the appearance of a broad and strong absorption band in the salt's spectrum, corresponding to the N-H⁺ stretch of the protonated tertiary amine.

-

Free Base: The spectrum will be characterized by C-H stretching vibrations (aromatic and aliphatic) typically in the 2800-3000 cm⁻¹ region, and a strong C=O stretch from the ketone around 1710-1730 cm⁻¹.

-

Hydrochloride Salt: A prominent, broad absorption band will appear in the 2300-2700 cm⁻¹ range, which is characteristic of the N-H⁺ stretching vibration in a tertiary amine salt. This band often overlaps with the C-H stretching region. The C=O stretch may experience a slight shift due to changes in the electronic environment upon protonation of the nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy provide detailed structural information and can readily distinguish between the free base and its hydrochloride salt.

-

¹H NMR:

-

Protons adjacent to Nitrogen: The most noticeable change will be the downfield shift of the protons on the carbons alpha to the nitrogen (the CH₂ groups of the piperidine ring and the benzylic CH₂ group). This is due to the deshielding effect of the positive charge on the protonated nitrogen.

-

N-H⁺ Proton: In the hydrochloride salt, a broad singlet corresponding to the N-H⁺ proton may be observable, although its presence and chemical shift can be highly dependent on the solvent and water content.

-

-

¹³C NMR:

-

Carbons adjacent to Nitrogen: Similar to the proton signals, the carbon signals for the carbons alpha to the nitrogen will also exhibit a downfield shift upon protonation.

-

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the hydrochloride salt and the determination of key physical properties.

Synthesis of 1-Benzyl-5-methylpiperidin-3-one Hydrochloride

This protocol is adapted from established methods for the synthesis of similar piperidone hydrochlorides.[6]

dot

Caption: Synthesis of 1-Benzyl-5-methylpiperidin-3-one HCl.

Materials:

-

1-Benzyl-5-methylpiperidin-3-one (free base)

-

Anhydrous diethyl ether or ethyl acetate

-

2M solution of hydrogen chloride in diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolve a known quantity of 1-Benzyl-5-methylpiperidin-3-one free base in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

With stirring, add a 2M solution of hydrogen chloride in diethyl ether dropwise from a dropping funnel.

-

Continue the addition until a white precipitate forms and no further precipitation is observed.

-

Allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

-

Dry the resulting white solid in a vacuum oven or desiccator to a constant weight.

Melting Point Determination

dot

Caption: Workflow for Melting Point Determination.

Procedure:

-

Ensure the sample (either free base or hydrochloride salt) is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

Aqueous Solubility Determination (Shake-Flask Method)

Procedure:

-

Add an excess amount of the compound (free base or hydrochloride salt) to a known volume of deionized water in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.

pKa Determination (Potentiometric Titration)

dot

Caption: pKa Determination via Potentiometric Titration.

Procedure:

-

Prepare a solution of the free base in water or a water/co-solvent mixture at a known concentration.

-

Calibrate a pH meter using standard buffer solutions.

-

Immerse the pH electrode in the stirred sample solution.

-

Incrementally add a standardized solution of a strong acid (e.g., 0.1 M HCl) from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated).

Conclusion

The conversion of 1-Benzyl-5-methylpiperidin-3-one from its free base to its hydrochloride salt results in significant and predictable changes to its physical properties. The introduction of strong ionic forces in the hydrochloride salt leads to a higher melting point, increased aqueous solubility, and distinct spectroscopic signatures. A thorough understanding and characterization of these properties are paramount for the successful development of piperidine-based compounds in pharmaceutical and chemical research. The experimental protocols provided in this guide offer a robust framework for obtaining reliable data to inform critical decisions in formulation and process development.

References

- Google Patents. CN102351783B - The synthetic method of 1-benzyl-3-piperidone hydrochloride.

- Google Patents. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides.

-

Home Sunshine Pharma. 1-Benzyl-3-piperidinol CAS 14813-01-5. [Link]

-

Acta Poloniae Pharmaceutica. Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. [Link]

-

PubChemLite. 1-benzyl-5-methylpiperidin-3-one (C13H17NO). [Link]

-

ResearchGate. The N‐benzyl piperidine (N‐BP) moiety in drug discovery. [Link]

-

SWGDRUG.org. BENZYLPIPERAZINE. [Link]

-

PubChem. 1-Benzylpiperidin-3-one hydrochloride hydrate. [Link]

-

PubMed. N-substituted derivatives of 4-piperidinyl benzilate: affinities for brain muscarinic acetylcholine receptors. [Link]

-

MDPI. 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. [Link]

-

ResearchGate. Comparison of piperidine basicity‐lowering effects by β‐equatorial... [Link]

-

Organic Syntheses. 1-benzylpiperazine. [Link]

- Google Patents. AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.

-

PMC. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

SpectraBase. 1-Benzyl-5-methyl-piperidine-2-carbonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-Benzyl-5-methyl-indole - Optional[MS (GC)] - Spectrum. [Link]

-

PubChem. 1-Benzyl-4-methylpiperidin-3-one. [Link]

-

UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. [Link]

-

MDPI. Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. [Link]

-

ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

-

Pharmaoffer.com. Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

-

Rsc.org. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. [Link]

-

ResearchGate. Figure S1. a) 1 H NMR spectrum (CDCl 3 ) and b) 13 C NMR of benzyl 2(ethylthiocarbonothioylthio)propanoate.. [Link]

Sources

- 1. pharmaoffer.com [pharmaoffer.com]

- 2. 1-Benzyl-5-methylpiperidin-3-one | 1290047-51-6 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. 50606-58-1 Cas No. | 1-Benzylpiperidin-3-one hydrochloride | Matrix Scientific [matrixscientific.com]

- 5. CAS 2008-75-5: 1-(2-Chloroethyl)piperidine hydrochloride [cymitquimica.com]

- 6. CN105622444B - The preparation method of 1- benzyl -3- piperidone hydrochlorides - Google Patents [patents.google.com]

Technical Master File: Solubility & Solvent Selection for 1-Benzyl-5-methylpiperidin-3-one

Executive Summary

1-Benzyl-5-methylpiperidin-3-one (CAS: 1290047-51-6) represents a critical scaffold in the synthesis of neuroactive alkaloids and peptidomimetics. As a piperidinone derivative featuring a lipophilic benzyl protection group and a polar ketone functionality, its solubility profile is governed by a delicate balance between hydrophobic van der Waals interactions and dipole-dipole forces.

This guide provides a rigorous analysis of the compound's solubility behavior, offering researchers a validated framework for solvent selection in synthesis, extraction, and purification workflows. Unlike generic datasheets, this document focuses on the causality of solubility and provides self-validating protocols to determine precise saturation limits in your specific laboratory environment.

Part 1: Physicochemical Profile & Solubility Landscape

Structural Determinants of Solubility

To predict solubility behavior, we must deconstruct the molecule into its functional pharmacophores:

-

Benzyl Group (Lipophilic Domain): Drives solubility in aromatic hydrocarbons (Toluene) and chlorinated solvents (DCM). It significantly increases the LogP, making the free base insoluble in water.

-

Piperidinone Core (Polar Domain): The tertiary amine and ketone carbonyl act as hydrogen bond acceptors. This facilitates solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF) but creates a dependency on pH.

-

5-Methyl Substituent: Adds minor steric bulk and lipophilicity, slightly reducing solubility in highly polar media compared to the non-methylated parent.

Predicted Solubility Matrix

The following data categorizes solvent compatibility based on the "Like Dissolves Like" principle and standard process chemistry observations for N-benzyl piperidones.

| Solvent Class | Representative Solvents | Solubility Rating | Primary Application | Technical Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Extraction, Chromatography | The primary choice for dissolving the free base. High volatility aids in product isolation. |

| Aromatic Hydrocarbons | Toluene, Benzene | Good (50-100 mg/mL) | Reaction Medium, Azeotropic Drying | Ideal for high-temperature reactions (e.g., Dean-Stark) or liquid-liquid extraction from basic aqueous phases. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good (Variable) | Reduction Reactions (NaBH4) | Soluble, but may require warming for high concentrations. Caution: Avoid ketones (Acetone) if primary amines are present as impurities (Schiff base risk). |

| Polar Aprotic | THF, DMSO, DMF | High | Nucleophilic Substitutions | THF is the gold standard for hydride reductions (LiAlH4). DMSO/DMF are reserved for alkylation steps. |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Poor (<10 mg/mL) | Anti-solvent, Crystallization | Use as an anti-solvent to crash out the product from Toluene or Ethyl Acetate. |

| Aqueous | Water (pH < 4) | High (as Salt) | Work-up | Soluble only as the hydrochloride or tartrate salt. Insoluble as a free base at neutral/basic pH. |

Part 2: Experimental Protocols (Self-Validating Systems)

As exact solubility can vary by polymorph and purity, rely on empirical determination rather than literature values alone. Use the following Gravimetric Saturation Protocol to generate definitive data.

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine the saturation limit (

Materials:

-

Analytical Balance (±0.1 mg precision)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe Filter (0.45 µm PTFE or Nylon)

-

Target Solvent (HPLC Grade)

Methodology:

-

Preparation: Weigh an empty, dry scintillation vial (

). -

Saturation: Add 500 mg of the compound to a separate mixing vial. Add 2.0 mL of the target solvent.

-

Equilibration: Vortex for 30 seconds. If the solid dissolves completely, add more solid until a suspension persists. Sonicate for 15 minutes at 25°C.

-

Filtration: Allow the suspension to settle for 1 hour. Draw the supernatant into a syringe and filter it into the pre-weighed vial (

). -

Measurement 1: Weigh the vial containing the saturated solution (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

-

Measurement 2: Weigh the vial with the dry residue (

).

Calculation:

Part 3: Solvent Selection Logic & Workflows

Workflow Visualization: Solubility Determination

The following diagram outlines the decision logic for determining solubility, ensuring no sample is wasted and data is accurate.

Figure 1: Step-wise decision tree for qualitative and quantitative solubility assessment.

Application-Specific Solvent Strategy

For Reaction Optimization (Synthesis)

-

Reduction (NaBH4): Use Methanol or Ethanol .[1] The ketone is readily reduced to the alcohol (1-benzyl-5-methylpiperidin-3-ol).[1] The starting material is soluble, and the borate salts will precipitate or can be quenched with aqueous acid.

-

Alkylation/Substitution: Use DMF or Acetonitrile . These solvents solvate the intermediate anion well.

-

Grignard Reactions: Strictly use anhydrous THF or Diethyl Ether .[1]

For Purification (Crystallization)

Crystallization is the preferred method for purifying the solid intermediate.

-

Solvent System: Ethyl Acetate / Hexanes (1:4 ratio).

-

Logic: Dissolve the crude oil in minimal hot Ethyl Acetate. Slowly add Hexanes until turbidity is observed. Cool to 4°C.

-

Alternative: If the free base is an oil, convert it to the Hydrochloride Salt using HCl in Dioxane/Ether. The salt will precipitate instantly from non-polar ethers.

Figure 2: Purification decision matrix based on the physical state of the crude intermediate.

Part 4: Critical Safety & Stability Notes

-

Oxidation Sensitivity: The benzylic position is susceptible to oxidation over time. Avoid using ether solvents (THF, Et2O) that contain peroxides during recrystallization, as this may initiate radical degradation.

-

Schiff Base Formation: Do not use Acetone or MEK as solvents if the material contains any trace of primary amine impurities (e.g., from debenzylation side reactions), as this will form stable imines.

-

Hygroscopicity: The hydrochloride salt is likely hygroscopic. Store in a desiccator.

References

-

PubChem. (2025).[2] 1-Benzyl-5-methylpiperidin-3-one Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Preparation of 1-Benzylpiperazine derivatives (Analogous Chemistry). Org. Synth. Coll. Vol. 5, 904. Retrieved March 5, 2026, from [Link]

Sources

Navigating the Safety Landscape of 1-Benzyl-5-methylpiperidin-3-one: A Technical Guide for Researchers

Preamble: A Note on Data Extrapolation

Section 1: Hazard Identification and Classification

Based on the hazard profiles of structurally similar compounds, 1-Benzyl-5-methylpiperidin-3-one is anticipated to present a number of health hazards. The GHS hazard statements for related compounds like 1-Benzyl-4-methylpiperidin-3-one and N-Benzyl-4-piperidone include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1][2] Therefore, it is prudent to handle 1-Benzyl-5-methylpiperidin-3-one as a substance with the potential to cause similar adverse effects.

Table 1: Anticipated Hazard Profile of 1-Benzyl-5-methylpiperidin-3-one

| Hazard Class | GHS Hazard Statement | Anticipated Severity | Source of Extrapolated Data |

| Acute Oral Toxicity | H302: Harmful if swallowed | Category 4 | N-Benzyl-4-piperidone[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | 1-Benzyl-3-piperidinol hydrochloride, N-Benzyl-4-piperidone[2][3] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2A | 1-Benzyl-3-piperidinol hydrochloride, N-Benzyl-4-piperidone[2][3] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Category 3 | 1-Benzyl-3-piperidinol hydrochloride[3] |

| Skin Sensitization | H317: May cause an allergic skin reaction | Category 1 | N-Benzyl-4-piperidone[2] |

The signal word "Warning" is appropriate for this anticipated hazard profile.[1][3]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

A proactive and stringent approach to handling is paramount. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

All manipulations of 1-Benzyl-5-methylpiperidin-3-one, including weighing, dissolving, and transferring, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors.[3] The fume hood should have a tested and adequate face velocity. An eyewash station and safety shower must be readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following should be considered the minimum requirement:

-

Eye and Face Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes and airborne particles.[3][4]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn at all times. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect street clothes and skin from contamination.

-

-

Respiratory Protection: While working in a fume hood should provide adequate protection, a NIOSH-approved respirator with an organic vapor cartridge may be necessary for large-scale operations or in the event of a ventilation failure.[2]

Hygiene Practices

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[3]

Workflow for Safe Handling

Caption: Workflow for the safe handling of 1-Benzyl-5-methylpiperidin-3-one.

Section 3: Physical and Chemical Properties

While experimental data for 1-Benzyl-5-methylpiperidin-3-one is limited, the following table summarizes its known and predicted properties.

Table 2: Physical and Chemical Properties of 1-Benzyl-5-methylpiperidin-3-one

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO | PubChemLite[5] |

| Molecular Weight | 203.28 g/mol | PubChem[6] |

| CAS Number | 1290047-51-6 | Benchchem[7] |

| Appearance | Not specified; likely a solid or oil | General knowledge of similar compounds |

| Storage Temperature | -20°C, sealed storage, away from moisture (for a similar compound) | Sigma-Aldrich[1], ChemScene[8] |

| InChIKey | LQHLLGBMPQNQLJ-UHFFFAOYSA-N | Benchchem[7] |

Section 4: Stability and Reactivity

The piperidinone ring and the N-benzyl group are the primary sites of reactivity.[7]

-

Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and bases.[2]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[2]

-

Reactivity Profile: The ketone functionality is susceptible to nucleophilic attack, and the N-benzyl group can be cleaved under hydrogenolysis conditions.[7]

Section 5: Toxicological Information

No specific toxicological studies have been conducted on 1-Benzyl-5-methylpiperidin-3-one. The information below is inferred from related compounds.

-

Acute Toxicity: Harmful if swallowed is a potential hazard, based on data for N-Benzyl-4-piperidone.[2]

-

Skin Irritation: Expected to cause skin irritation.[3]

-

Eye Irritation: Expected to cause serious eye irritation.[3]

-

Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or aerosols.[3]

-

Sensitization: May cause an allergic skin reaction.[2]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data available. The compound should be treated as if it has not been fully investigated for these effects.

Section 6: Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. A solid water stream may be inefficient.[9]

-

Specific Hazards: Containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][9]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 2. Avoid breathing dust or vapors. Ensure adequate ventilation.[9]

-

Environmental Precautions: Prevent the material from entering sewers or waterways.[9]

-

Containment and Cleanup: For small spills, carefully sweep up solid material or absorb liquid with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.[3][9] Use non-sparking tools.[9]

Emergency Response Flowchart

Caption: Flowchart for emergency response to a spill or exposure involving 1-Benzyl-5-methylpiperidin-3-one.

Section 7: Disposal Considerations

All waste materials generated from the use of 1-Benzyl-5-methylpiperidin-3-one must be considered hazardous waste.

-

Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers.

Conclusion

While 1-Benzyl-5-methylpiperidin-3-one holds potential as a building block in chemical research, the lack of a specific Safety Data Sheet necessitates a highly cautious and informed approach to its handling. By leveraging the data from structurally related compounds, this guide provides a comprehensive framework for its safe use. Adherence to these protocols, coupled with sound scientific judgment, is essential for protecting the health and safety of laboratory personnel.

References

-

PubChem. 1-Benzyl-4-methylpiperidin-3-one. Retrieved from [Link]

-

Matrix Fine Chemicals. 1-BENZYLPIPERIDIN-3-ONE. Retrieved from [Link]

-

PubChemLite. 1-benzyl-5-methylpiperidin-3-one (C13H17NO). Retrieved from [Link]

Sources

- 1. 1-Benzyl-4-methylpiperidin-3-one | 32018-96-5 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.es [fishersci.es]

- 4. tcichemicals.com [tcichemicals.com]

- 5. PubChemLite - 1-benzyl-5-methylpiperidin-3-one (C13H17NO) [pubchemlite.lcsb.uni.lu]

- 6. 1-Benzyl-4-methylpiperidin-3-one | C13H17NO | CID 12084828 - PubChem [pubchem.ncbi.nlm.nih.gov]